N-acetylmannosamine

Catalog No.
S784947
CAS No.
7772-94-3
M.F
C8H15NO6
M. Wt
221.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-acetylmannosamine

CAS Number

7772-94-3

Product Name

N-acetylmannosamine

IUPAC Name

N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1

InChI Key

OVRNDRQMDRJTHS-OZRXBMAMSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Synonyms

2-acetamido-2-deoxy-D-mannose, D-mannose, 2-(acetylamino)-2-deoxy-, N-acetyl-D-mannosamine, N-acetylmannosamine, N-acetylmannosamine, (D)-isomer, N-acetylmannosamine, (L)-isomer

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

Precursor for Sialic Acid Biosynthesis:

ManNAc plays a crucial role in the biosynthesis of sialic acid, a vital component of glycans (sugar chains) attached to proteins and lipids. It acts as the first committed precursor for sialic acid production. Wikipedia: N-Acetylmannosamine: The sialic acid biosynthesis pathway starts in the cytoplasm, utilizing UDP-GlcNAc (derived from glucose) as the primary substrate. In the rate-limiting step, UDP-GlcNAc is converted to ManNAc by the enzyme UDP-GlcNAc 2-epimerase. Nature: Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study: Following its formation, ManNAc gets phosphorylated by ManNAc kinase before further conversion into sialic acid. This process highlights the essential role of ManNAc as a stepping stone for generating sialic acid, impacting various biological functions.

Research Applications in GNE Myopathy:

GNE myopathy is a rare, progressive neuromuscular disease caused by mutations in the GNE gene. This gene encodes a bifunctional enzyme with both UDP-GlcNAc 2-epimerase and ManNAc kinase activities, crucial for sialic acid biosynthesis. Mutations in the GNE gene lead to decreased sialic acid production, impacting muscle function and development. Genetics in Medicine: Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study:

Due to its role as a precursor for sialic acid, ManNAc has emerged as a potential therapeutic candidate for GNE myopathy. Studies demonstrate that oral administration of ManNAc increases sialic acid biosynthesis and improves muscle sialylation in animal models of the disease, suggesting potential for clinical application. Genetics in Medicine: Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study: Clinical trials are currently underway to evaluate the safety and efficacy of ManNAc as a treatment for GNE myopathy.

Other Research Areas:

While research on ManNAc primarily focuses on GNE myopathy, it also holds potential in other areas of scientific exploration. For instance, studies investigate its impact on:

  • Neurodegenerative diseases: Sialic acid plays a role in brain development and function. Investigating ManNAc's influence on sialic acid levels might contribute to understanding and potentially treating neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Cancer progression: Sialic acid expression is linked to cancer cell proliferation and metastasis. Research is ongoing to understand how ManNAc might impact these processes.

Physical Description

Solid

XLogP3

-1.7

LogP

-3.22

UNII

88J1ZMR63L

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 9 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3615-17-6
7772-94-3

Wikipedia

N-acetylmannosamine
N-Acetylmannosamine

General Manufacturing Information

.beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy-: ACTIVE

Dates

Modify: 2023-08-15
1.Schwarzkopf, M.,Knobeloch, K.P.,Rohde, E., et al. Sialylation is essential for early development in mice. Proceedings of the National Academy of Sciences of the United States of America 99(8), 5267-5270 (2002).

Explore Compound Types